![molecular formula C21H18FN5O2S B2394564 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 894060-28-7](/img/structure/B2394564.png)
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can contribute to the stability of the molecule and can also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the triazolopyridazine group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, which might influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Modification of PI3K Inhibitors for Anticancer Effects
Compounds similar to 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide have been studied for their anticancer effects. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors by replacing the acetamide group with alkylurea showed remarkable anticancer effects with reduced toxicity. This suggests that altering the molecular structure of similar compounds can retain antiproliferative activity and inhibit PI3Ks and mTOR, making them effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Radiosynthesis for Imaging Applications
Another relevant application involves the radiosynthesis of derivatives for imaging purposes. For example, [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, was developed from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This highlights the potential of fluorine-18 labeled compounds for in vivo imaging using positron emission tomography (PET), which can be crucial for diagnostic applications (F. Dollé et al., 2008).
Synthesis and Evaluation for Anticonvulsant Activity
Compounds within this chemical class have also been synthesized and evaluated for their anticonvulsant activity. This indicates the potential therapeutic applications of these compounds in treating seizure disorders, showcasing the broad therapeutic potential beyond anticancer applications (J. Medwid et al., 1990).
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives , which have been studied for various biological activities.
Mode of Action
Similar compounds in the 1,2,4-triazolo[4,3-b]pyridazine class have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Without a known target, it’s challenging to definitively state the biochemical pathways this compound affects. Based on the structural similarity to other 1,2,4-triazolo[4,3-b]pyridazine derivatives, it could potentially affect a variety of biochemical pathways .
Eigenschaften
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-18-5-3-2-4-15(18)12-23-20(28)13-30-21-25-24-19-11-10-17(26-27(19)21)14-6-8-16(22)9-7-14/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMDSPXCJQPZEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.